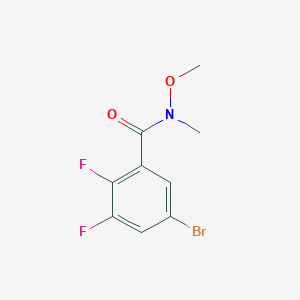

5-bromo-2,3-difluoro-N-methoxy-N-methylbenzamide

Description

Molecular Identity and Classification

5-Bromo-2,3-difluoro-N-methoxy-N-methylbenzamide is classified as a substituted benzamide derivative with the molecular formula $$ \text{C}9\text{H}8\text{BrF}2\text{NO}2 $$ and a molecular weight of 280.07 g/mol. Its IUPAC name reflects its substitution pattern: a bromine atom at position 5, fluorine atoms at positions 2 and 3, and an N-methoxy-N-methylamide group at position 1 of the benzene ring.

Key Structural Features:

- Aromatic Core : A benzene ring with halogen (Br, F) and amide substituents.

- Weinreb Amide Group : The $$ N $$-methoxy-$$ N $$-methylamide moiety ($$ \text{CON(OCH}3\text{)(CH}3\text{)} $$) enables controlled nucleophilic acyl substitution reactions.

- Halogenation Pattern : Bromine and fluorine atoms confer electronic and steric effects critical for regioselective transformations.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | $$ \text{C}9\text{H}8\text{BrF}2\text{NO}2 $$ | PubChem |

| Molecular Weight | 280.07 g/mol | MolCore |

| XLogP3-AA | 2.1 | PubChem |

| Hydrogen Bond Acceptors | 4 | PubChem |

Historical Context in Organofluorine Chemistry

The development of organofluorine chemistry, dating to the 19th century, laid the groundwork for compounds like this compound. Key milestones include:

- Early Fluorination Methods : Alexander Borodin’s 1862 halogen exchange reactions and the Schiemann reaction (1930s) enabled aromatic fluorination.

- Post-WWII Advancements : Fluoropolymers and fluorinated intermediates gained prominence during the Manhattan Project, driven by their stability under harsh conditions.

- Modern Applications : Fluorine’s electronegativity ($$ \chi = 3.98 $$) and small Van der Waals radius ($$ 1.47 \, \text{Å} $$) make it ideal for tuning drug bioavailability and materials properties.

This compound exemplifies the strategic use of fluorine to enhance metabolic stability and modulate electronic effects in bioactive molecules.

Significance in Weinreb Amide Chemistry

Weinreb amides, first reported in 1977, are pivotal in synthetic organic chemistry for ketone and aldehyde synthesis. The $$ N $$-methoxy-$$ N $$-methyl group in this compound prevents over-reduction or over-alkylation, enabling precise transformations.

Reactivity Profile:

- Grignard Reactions : The amide reacts with organometallic reagents to yield ketones without further reduction.

- Cross-Coupling Compatibility : Halogens (Br, F) facilitate Suzuki-Miyaura and Ullmann couplings, expanding access to polyfunctionalized aromatics.

- Fluorine-Directed Selectivity : Fluorine’s inductive effects direct electrophilic substitution to specific ring positions.

Recent studies highlight its use in synthesizing α-fluorovinyl Weinreb amides, valuable for Z-selective olefinations.

Role in Contemporary Chemical Research

This compound is integral to multiple research domains:

Pharmaceutical Intermediates:

Materials Science:

Catalysis:

- Ligand Design : The amide group coordinates transition metals in asymmetric catalysis.

Properties

IUPAC Name |

5-bromo-2,3-difluoro-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF2NO2/c1-13(15-2)9(14)6-3-5(10)4-7(11)8(6)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAOXPSURYFJAFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=C(C(=CC(=C1)Br)F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2,3-difluoro-N-methoxy-N-methylbenzamide typically involves the reaction of 5-bromo-2,3-difluorobenzoyl chloride with N-methoxy-N-methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3-difluoro-N-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of various substituted benzamides.

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines and alcohols.

Scientific Research Applications

5-Bromo-2,3-difluoro-N-methoxy-N-methylbenzamide has been used in a variety of scientific research applications:

Chemistry: As a building block in organic synthesis for creating more complex molecules.

Biology: In studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-bromo-2,3-difluoro-N-methoxy-N-methylbenzamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Brominated Aromatic Aldehydes

- 5-Bromo-2,3-dimethoxybenzaldehyde: Structural Differences: A benzaldehyde derivative with methoxy groups instead of fluorine and an aldehyde functional group. Physical Properties: Melting point (81–84°C) and density (1.482 g/cm³) are lower than expected for the target compound due to reduced halogen content and lack of amide group rigidity .

Fluoropyridine Derivatives

- 5-Bromo-2,3-difluoropyridine :

- Structural Differences : Pyridine ring with Br and F substituents, lacking the amide functionality.

- Reactivity : The electron-withdrawing pyridine ring enhances susceptibility to nucleophilic substitution, unlike the benzene ring in the target compound.

- Applications : Used in agrochemicals and pharmaceuticals, highlighting the role of fluorine in improving bioavailability .

Data Table: Comparative Analysis

Biological Activity

5-Bromo-2,3-difluoro-N-methoxy-N-methylbenzamide is an organic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

- Molecular Formula : C₉H₈BrF₂NO₂

- Molecular Weight : 263.06 g/mol

- Structure : The compound features a benzamide structure with bromine and difluoromethyl substituents, contributing to its distinct chemical reactivity and biological interactions.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets. Notably, it has been shown to inhibit enzymes involved in critical signaling pathways:

- Enzyme Inhibition : The compound can inhibit dual specificity mitogen-activated protein kinase kinase 1 (MKK1), affecting downstream signaling pathways that are crucial for cell proliferation and survival.

- Beta-Site Amyloid Precursor Protein Cleaving Enzyme (BACE) : Research indicates that this compound may modulate the activity of BACE, an enzyme implicated in Alzheimer's disease through its role in the production of beta-amyloid peptides .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

| Biological Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains. |

| Anticancer | Demonstrates potential in inhibiting cancer cell growth in vitro. |

| Enzyme Inhibition | Inhibits MKK1 and BACE, influencing cell signaling and amyloid production. |

| Protein-Ligand Interactions | Engages with specific proteins, altering their functional dynamics. |

Case Studies and Research Findings

- Anticancer Properties :

- Enzyme Modulation :

-

Antimicrobial Activity :

- The antimicrobial efficacy was tested against Gram-positive and Gram-negative bacteria. The compound showed promising results with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against various strains, suggesting a broad-spectrum antimicrobial potential.

Q & A

Q. What are the key considerations in synthesizing 5-bromo-2,3-difluoro-N-methoxy-N-methylbenzamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves coupling a halogenated benzoic acid derivative with N-methoxy-N-methylamine. Key considerations include:

- Precursor selection : Use 2,3-difluoro-5-bromobenzoic acid as the starting material to ensure correct substitution patterns.

- Coupling agents : Employ carbodiimides (e.g., DCC) or phosphonium reagents (e.g., BOP-Cl) to activate the carboxylic acid for amide bond formation .

- Solvent and temperature : Optimize polar aprotic solvents (e.g., DMF or THF) at 0–25°C to balance reactivity and side reactions.

- Purification : Use column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate the product from unreacted precursors .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

Methodological Answer:

- 1H NMR : Look for distinct signals:

- Methoxy group (N–OCH3) as a singlet at ~δ 3.3–3.5 ppm.

- N-methyl group (N–CH3) as a singlet at ~δ 3.0–3.2 ppm.

- Aromatic protons influenced by fluorine and bromo substituents (split into specific coupling patterns) .

- 19F NMR : Two distinct signals for the 2- and 3-fluoro groups, with chemical shifts influenced by electron-withdrawing effects of the bromo substituent.

- Mass Spectrometry (ESI-MS) : Expect [M+H]+ peak at m/z ~290 (C10H10BrF2NO2), with isotopic peaks confirming bromine presence (1:1 ratio for 79Br/81Br) .

Advanced Research Questions

Q. How do the positions of bromo and fluoro substituents influence the compound’s reactivity and biological activity?

Methodological Answer:

- Electronic Effects : Fluorine’s electronegativity deactivates the aromatic ring, directing electrophilic substitution to specific positions. Bromine’s steric bulk and moderate electron-withdrawing effects further modulate reactivity .

- Biological Activity : Fluorine enhances metabolic stability and membrane permeability. Bromine may increase binding affinity in enzyme pockets (e.g., kinase inhibitors). Computational methods (DFT, molecular docking) can predict interactions with target proteins .

- Experimental Validation : Compare analogs (e.g., 5-chloro vs. 5-bromo derivatives) in bioassays to quantify substituent effects on potency and selectivity .

Q. What strategies can resolve contradictions in experimental data (e.g., unexpected byproducts or inconsistent spectroscopic results)?

Methodological Answer:

- Hypothesis Testing : Replicate reactions under controlled conditions (e.g., inert atmosphere) to rule out moisture/oxygen interference.

- Advanced Characterization : Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity in ambiguous spectra. High-resolution MS (HRMS) can identify unexpected adducts or degradation products .

- Mechanistic Probes : Introduce isotopic labeling (e.g., D2O in hydrolysis studies) or trap reactive intermediates (e.g., TEMPO for radical pathways) .

Q. How can reaction conditions be optimized for scalable synthesis while minimizing environmental impact?

Methodological Answer:

- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF for greener alternatives.

- Catalysis : Explore enzymatic or transition-metal catalysts (e.g., Pd for cross-couplings) to reduce stoichiometric reagent use.

- Flow Chemistry : Continuous flow systems improve heat/mass transfer, enabling safer handling of exothermic reactions and hazardous intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.